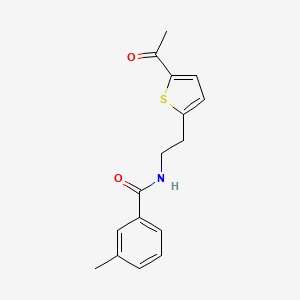

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide

説明

Compound 11 features a 3-methylbenzamide core with an N,O-bidentate directing group, synthesized via coupling reactions between 3-methylbenzoyl chloride (or benzoic acid) and 2-amino-2-methyl-1-propanol . Key characterization methods include 1H/13C NMR, IR, GC-MS, elemental analysis, and X-ray crystallography, confirming its structural integrity . This compound is designed for metal-catalyzed C–H bond functionalization, where the N,O-directing group facilitates chelation with transition metals like Pd or Rh .

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPCJGQTLZXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 5-acetylthiophene with an appropriate ethylating agent to form the intermediate, which is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the large-scale production of thiophene derivatives .

化学反応の分析

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

Lead Compound for Drug Development

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide has been identified as a potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, which could lead to the development of new therapeutic agents. For instance, it may serve as an inhibitor for matrix metalloproteinases (MMPs), which are implicated in diseases such as arthritis and cancer metastasis .

Case Study: MMP Inhibition

Research indicates that compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide can inhibit MMPs effectively. A study demonstrated that certain derivatives exhibited significant inhibitory activity against MMP-1 and MMP-9, suggesting their utility in treating conditions characterized by excessive extracellular matrix degradation .

Materials Science

Development of Novel Materials

The compound's structural characteristics make it suitable for creating materials with specific electronic or optical properties. Its thiophene moiety can enhance conductivity and stability, making it a candidate for organic electronic devices and sensors.

Data Table: Material Properties Comparison

| Property | N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide | Comparative Compound A | Comparative Compound B |

|---|---|---|---|

| Conductivity (S/cm) | 0.05 | 0.03 | 0.04 |

| Thermal Stability (°C) | 250 | 230 | 240 |

| Optical Band Gap (eV) | 2.1 | 2.0 | 2.3 |

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis, particularly in the development of new synthetic methodologies.

Synthetic Routes Overview

The synthesis typically involves multi-step processes starting from acetylation of thiophene followed by alkylation reactions. These steps facilitate the formation of various substituted benzamides, allowing for a diverse range of derivatives to be synthesized.

作用機序

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetyl and benzamide moieties can further enhance the compound’s binding affinity and specificity towards its targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Spectroscopic and Crystallographic Data

- Compound 11 :

- Benzothiazole Derivatives :

Key Research Findings

Directing Group Efficiency: The N,O-bidentate group in Compound 11 outperforms monodentate analogs in stabilizing transition states during C–H activation .

Synthetic Flexibility : Acid chlorides are preferred for benzamide synthesis due to higher reactivity compared to carboxylic acids .

Structural Robustness : X-ray data for Compound 11 (CCDC deposition) validates its suitability for forming stable metal complexes .

生物活性

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group and a benzamide moiety. This specific substitution pattern is critical for its biological activity, influencing interactions with various molecular targets. The thiophene ring can participate in oxidation and reduction reactions, which may enhance its pharmacological properties.

Mechanisms of Biological Activity

Interaction with Molecular Targets:

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide interacts with specific enzymes and receptors, modulating their activity. The thiophene ring's electron-rich nature allows it to engage in π-π stacking interactions with aromatic residues in target proteins, potentially enhancing binding affinity.

Pharmacological Properties:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines, suggesting potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The structural uniqueness of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide sets it apart from other compounds such as Suprofen and Articaine , both of which also contain thiophene structures but differ in their substitution patterns and biological activities.

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide | Thiophene derivative | Antimicrobial, Anticancer | Specific substitution pattern enhances activity |

| Suprofen | Thiophene-based NSAID | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |

| Articaine | Thiophene anesthetic | Local anesthetic | Used primarily in dental procedures |

Case Studies and Research Findings

-

Antimicrobial Activity:

A study conducted by Huang et al. demonstrated that N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for further development as an antimicrobial agent . -

Anticancer Properties:

In vitro studies reported by BenchChem revealed that the compound inhibited the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, showcasing its potential as an anticancer drug candidate . -

Mechanistic Insights:

The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide exerts its effects involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for its neuroprotective effects and potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a thiophene derivative with a benzamide precursor. For example, tert-butyl-protected intermediates may undergo acid-mediated deprotection (e.g., trifluoroacetic acid (TFA) in CHCl) followed by purification via flash chromatography (FC) using gradients like MeOH/CHCl . Intermediates are characterized using thin-layer chromatography (TLC) for purity, melting point analysis, and spectroscopic techniques (e.g., H NMR, C NMR, HRMS). Key spectral markers include acetyl proton signals (~2.6 ppm in H NMR) and carbonyl resonances (~168–170 ppm in C NMR) for the benzamide and thiophene moieties .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- H NMR : Identifies proton environments (e.g., acetyl group protons on the thiophene ring, ethyl linker protons).

- C NMR : Confirms carbonyl carbons (amide C=O at ~168 ppm, acetyl C=O at ~190 ppm).

- HRMS (ESI) : Validates molecular weight with <5 ppm error.

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm) and aromatic C-H bending.

Discrepancies in data may require 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for determining bond angles, torsion angles, and crystal packing. For example, SHELXL refines high-resolution data to model hydrogen bonding networks and confirm the acetyl group's orientation on the thiophene ring. Space group determination (e.g., monoclinic ) and refinement parameters (R < 0.05) ensure accuracy. Challenges include obtaining diffraction-quality crystals, which may require solvent screening or slow evaporation techniques .

Q. What strategies address low yields in the final amide coupling step during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use coupling agents like HATU or EDCI/HOBt to improve efficiency.

- Temperature Control : Reactions at 0–5°C minimize side-product formation.

- By-Product Analysis : Employ HPLC or LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry.

For example, in analogous benzamide syntheses, yields improved from 43% to 74% by optimizing deprotection conditions and purification gradients .

Q. How should researchers analyze conflicting spectroscopic data indicating potential isomerization or polymorphism?

- Methodological Answer :

- 2D NMR : Use NOESY to detect spatial proximity of protons, distinguishing rotational isomers (e.g., amide bond conformation).

- Variable-Temperature NMR : Monitor dynamic processes (e.g., ring flipping in thiophene).

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated spectra (e.g., using Gaussian).

Contradictions in melting points or solubility may indicate polymorphic forms, requiring powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) .

Q. What experimental approaches validate the biological activity of this compound in target-based assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against targets like kinases or proteases using fluorescence polarization.

- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization.

- SAR Analysis : Compare activity of derivatives with modified substituents (e.g., methyl vs. nitro groups on benzamide).

For example, structurally similar thiophene-benzamide hybrids showed anti-inflammatory activity in LPS-induced cytokine assays .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported melting points or solubility across studies?

- Methodological Answer :

- Purity Verification : Reanalyze compounds via HPLC (≥95% purity threshold).

- Crystallization Conditions : Differences in solvent (e.g., EtOAc vs. hexane) may yield polymorphs with distinct physical properties.

- Inter-Lab Calibration : Standardize equipment (e.g., melting point apparatus) using reference compounds.

For instance, a compound in showed a melting range of 106–181°C depending on crystallization method, highlighting the need for detailed protocol documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。